H-Glu-amc
CAS No.: 98516-76-8
VCID: VC21537958
Molecular Formula: C15H16N2O5
Molecular Weight: 304,31 g/mole
* For research use only. Not for human or veterinary use.

Description |
H-Glu(amc)-OH, also known as L-glutamic acid gamma-(7-amido-4-methylcoumarin), is a synthetic derivative of glutamic acid that incorporates the fluorogenic moiety 7-amido-4-methylcoumarin (AMC). This compound is primarily utilized in biochemical assays to study proteolytic enzymes and their activities due to its ability to emit fluorescence upon cleavage. Its biological activity is significant in various research fields, particularly in enzymology and neurobiology. Synthesis and PreparationThe synthesis of H-Glu(amc)-OH typically involves the coupling of L-glutamic acid with 7-amido-4-methylcoumarin under controlled conditions. In industrial settings, automated peptide synthesizers are used to scale up production, ensuring high yield and purity through multiple steps of deprotection and coupling reactions followed by chromatographic purification. Mechanism of ActionH-Glu(amc)-OH acts as a fluorogenic substrate for aminopeptidase A. Upon enzymatic cleavage, it releases the fluorescent 7-amido-4-methylcoumarin, resulting in a blue fluorescent solution. This property is utilized in various biochemical assays to measure enzyme activity. Biochemistry
Neuroscience
Pharmacology
Comparison with Similar Compounds
Detailed Research Findings
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 98516-76-8 | ||||||||||||
Product Name | H-Glu-amc | ||||||||||||
Molecular Formula | C15H16N2O5 | ||||||||||||
Molecular Weight | 304,31 g/mole | ||||||||||||
IUPAC Name | (4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid | ||||||||||||
Standard InChI | InChI=1S/C15H16N2O5/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)17-15(21)11(16)4-5-13(18)19/h2-3,6-7,11H,4-5,16H2,1H3,(H,17,21)(H,18,19)/t11-/m0/s1 | ||||||||||||
Standard InChIKey | USALUSONPMPEKY-NSHDSACASA-N | ||||||||||||
Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)O)N | ||||||||||||
SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)N | ||||||||||||
Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)N | ||||||||||||
Synonyms | n-(4-methyl-2-oxo-2h-chromen-7-yl)-l-|A-glutamine;(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoicacid;Glu-NH-med;98516-76-8;(4S)-4-AMINO-4-[(4-METHYL-2-OXOCHROMEN-7-YL)CARBAMOYL]BUTANOICACID;AmbotzHAA7670;AC1Q5VFB;AC1L2R86;SCHEMBL3675104;MolPort-008-268-092;ZINC2510081;AR-1J9293;7-(alpha-Glutamyl)-4-methylcoumarylamide;AM005566;AM040061;KB-62886;alpha-Glutamyl-7-amino-4-methylcoumarylamide;G-3845;L-Glutamicacidalpha-(7-amido-4-methylcoumarin);N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-glutamicacidalpha-amide | ||||||||||||
PubChem Compound | 126959 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume